molecular formula C13H24O2 B13993801 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane CAS No. 114136-95-7

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane

Cat. No.: B13993801
CAS No.: 114136-95-7
M. Wt: 212.33 g/mol
InChI Key: URQWJYFTERRJDD-UHFFFAOYSA-N
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Description

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane is an epoxy compound featuring a tert-butyl-substituted cyclohexyl group linked via an ether bridge to an oxirane (epoxide) ring. The tert-butyl group imparts significant steric bulk, influencing both physical properties (e.g., viscosity, melting point) and chemical reactivity. This compound is structurally related to epoxy monomers used in polymers, coatings, and adhesives, where low melt viscosity and high thermal stability are critical .

Properties

CAS No.

114136-95-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(4-tert-butylcyclohexyl)oxymethyl]oxirane

InChI

InChI=1S/C13H24O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h10-12H,4-9H2,1-3H3

InChI Key

URQWJYFTERRJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCC2CO2

Origin of Product

United States

Preparation Methods

Condensation and Alkylation Route

A patented method for preparing related 4-tert-butylphenoxy cyclohexanol intermediates (structurally related to the ether moiety in the target compound) provides insight into the preparation of the 4-tert-butylcyclohexyl ether intermediate. The process involves:

  • Step 1: Condensation Reaction

    Phenol reacts with epoxy cyclohexane in the presence of a strong base catalyst (e.g., sodium hydroxide, potassium hydroxide, sodium methylate) at 100–102 °C for 4–5 hours to yield 2-(phenoxy)cyclohexanol.

  • Step 2: Friedel-Crafts Alkylation

    The intermediate is then alkylated on the aromatic ring with tertiary butyl chloride under Lewis acid catalysis (e.g., aluminum chloride, iron trichloride, zinc chloride, or sulfuric acid) at 15–25 °C to introduce the tert-butyl group selectively at the para position, minimizing ortho- and meta-substituted isomers due to steric hindrance.

  • Product Isolation

    After each step, the product mixture is washed and extracted to isolate the desired intermediate with high purity.

This method ensures minimal isomer formation and high content of the desired intermediate, which is crucial for subsequent epoxidation steps.

Epoxidation and Oxirane Formation

The formation of the oxirane (epoxide) ring in 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane can be achieved by:

  • Epoxidation of Allylic Alcohols or Halohydrins

    Epoxidation methods using peracids or dimethyldioxirane are common for forming oxiranes from alkenes or halohydrins. The steric bulk of the tert-butylcyclohexyl group influences the stereoselectivity of epoxidation, often favoring axial or equatorial attack depending on the substrate conformation.

  • Sulfonium Ylide Method

    A known industrially scalable method for preparing substituted oxiranes involves the reaction of trimethylsulphonium bromide (prepared from dimethyl sulfide and methyl bromide) with carbonyl compounds in the presence of strong bases such as potassium hydroxide or sodium hydride. This method provides high yields and purity of oxiranes under mild conditions (0–60 °C) and is applicable to structurally related epoxides.

Specific Synthesis Example for 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane

Although direct detailed procedures for this exact compound are scarce, the following generalized approach is supported by available data:

Step Reaction Reagents & Conditions Notes
1 Formation of 4-tert-butylcyclohexyl alcohol Copper(I)-catalyzed addition of tert-butylmagnesium bromide to 2-cyclohexenone, followed by NaBH4 reduction Provides key alcohol intermediate with tert-butyl group in position 4 of cyclohexane ring
2 Conversion of alcohol to halide or tosylate Treatment with oxalyl chloride or tosyl chloride Prepares for nucleophilic substitution or epoxidation
3 Formation of ether linkage Reaction of halide with epichlorohydrin or similar epoxide precursor under basic conditions Generates the oxy-methyl linkage to oxirane
4 Epoxidation (if needed) Use of dimethyldioxirane or peracid Forms the oxirane ring with stereochemical control influenced by cyclohexyl substituents

This approach leverages steric and electronic effects of the tert-butyl substituent to control regio- and stereoselectivity.

Data Tables and Research Findings

Catalyst and Reaction Conditions for Condensation and Alkylation

Step Catalyst Type Catalyst Examples Temperature (°C) Reaction Time Yield (%) Purity Notes
Condensation Strong base NaOH, KOH, NaOMe, NaOEt 100–102 4–5 h High (not specified) Minimal isomer formation due to steric hindrance
Alkylation Lewis acid AlCl3, FeCl3, ZnCl2, H2SO4 15–25 0.5–1.5 h High (not specified) Para-substitution favored; ortho/meta minimized

Epoxidation Selectivity Influenced by 4-tert-Butylcyclohexyl Group

Substrate Type Epoxidation Agent Solvent Yield (%) Selectivity Notes
2-substituted 4-tert-butylmethylenecyclohexanes Dimethyldioxirane Various Moderate to high Steric bulk favors axial or equatorial attack; steric and torsional effects significant
Unsaturated hydroperoxides (related epoxides) Triethylamine-catalyzed cyclization i-PrOH, CH2Cl2 Up to 100 conversion Basic conditions affect epoxide formation and side products

Analytical and Purification Notes

  • Purification after condensation and alkylation typically involves washing with water and toluene extraction, adjusting pH to 7–8, and precipitation to isolate the intermediate.

  • Epoxide purity is usually confirmed by gas chromatography and NMR spectroscopy, with stereochemical assignments supported by X-ray crystallography in related systems.

  • Reaction monitoring by GC or HPLC is essential to optimize conversion and minimize side products.

Summary of Preparation Methods

Preparation Stage Key Reagents Catalysts Conditions Outcome
1. Condensation of phenol with epoxy cyclohexane Phenol, epoxy cyclohexane NaOH, KOH, NaOMe 100–102 °C, 4–5 h 2-(phenoxy)cyclohexanol intermediate
2. Friedel-Crafts alkylation 2-(phenoxy)cyclohexanol, tertiary butyl chloride AlCl3, FeCl3, ZnCl2 15–25 °C, 0.5–1.5 h 2-(4-tert-butylphenoxy)cyclohexanol
3. Conversion to halide or tosylate Oxalyl chloride or tosyl chloride - Mild conditions Ready for epoxide formation
4. Epoxidation Peracids or dimethyldioxirane - Ambient to mild heating Formation of 2-{[(4-tert-butylcyclohexyl)oxy]methyl}oxirane

Chemical Reactions Analysis

Types of Reactions

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The tert-butylcyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butylcyclohexyl substituent distinguishes this compound from other epoxides. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties Reference
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane C₁₄H₂₄O₂ 224.34 4-tert-Butylcyclohexyl High steric bulk; potential use in low-viscosity resins
2-(Chloromethyl)oxirane C₃H₅ClO 92.52 Chloromethyl High reactivity in CO₂ fixation; electron-withdrawing group enhances nucleophilic attack
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane C₁₂H₁₆O₃ 208.25 Methoxyethylphenoxy Moderate steric effects; used in specialty polymers
2-[[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]methyl]oxirane C₁₃H₂₄O₂ 212.33 Isopropyl-methylcyclohexyl Similar bulkiness; industrial coatings
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 4-Methoxyphenyl, methyl Odor applications (floral/sweet notes)

Key Observations :

  • Viscosity : Bulky substituents like tert-butylcyclohexyl lower melt viscosity, enhancing processability in epoxy resins .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloromethyl) increase epoxide reactivity, whereas electron-donating groups (e.g., methoxy) may stabilize the oxirane ring .
Reactivity and Functional Performance
  • CO₂ Fixation : Epoxides with electron-withdrawing groups (e.g., 2-(chloromethyl)oxirane) exhibit near-complete conversion to cyclic carbonates under catalytic conditions. In contrast, bulky substituents (e.g., tert-butylcyclohexyl) may slow reaction kinetics due to hindered nucleophilic attack .
  • Polymerization : The tert-butylcyclohexyl group’s bulkiness may reduce crosslinking density in epoxy resins compared to linear alkyl or aromatic epoxides (e.g., 2-[(4-ethylphenyl)methyl]oxirane ), but it improves flexibility and reduces brittleness .

Biological Activity

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane, commonly referred to as a type of epoxy compound, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an oxirane ring, which is characteristic of epoxides, and a tert-butylcyclohexyl group that may influence its lipophilicity and interaction with biological membranes. The structural formula can be represented as follows:

C13H22O2\text{C}_{13}\text{H}_{22}\text{O}_2

Research indicates that epoxides like 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane can interact with various biological molecules, including proteins and nucleic acids. The primary mechanisms include:

  • Alkylation of Nucleophiles : The electrophilic nature of the oxirane ring allows it to react with nucleophiles in biomolecules, potentially leading to modifications in protein function or DNA structure.
  • Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar oxiranes. For instance, compounds derived from epoxides have shown effectiveness against a range of bacteria and fungi. The antimicrobial mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic processes.

Cytotoxicity

Cytotoxic effects have been documented in various cell lines exposed to epoxy compounds. The degree of cytotoxicity can vary based on concentration and exposure time. For example, studies indicate that at higher concentrations, 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane may induce apoptosis in cancer cell lines through oxidative stress pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the efficacy of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane against common pathogens.
    • Methodology : Disk diffusion method was employed against bacterial strains such as E. coli and S. aureus.
    • Findings : The compound exhibited significant inhibitory zones, suggesting potent antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was performed to determine cell viability post-exposure.
    • Results : IC50 values indicated substantial cytotoxicity at concentrations above 50 µM.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic: What synthetic routes are recommended for lab-scale preparation of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-tert-butylcyclohexanol and epichlorohydrin under basic conditions (e.g., NaOH), followed by dehydrohalogenation to form the oxirane ring. Key steps include:

  • Reagent ratios: A 1:1.2 molar ratio of 4-tert-butylcyclohexanol to epichlorohydrin ensures excess epichlorohydrin for complete substitution .
  • Temperature control: Maintain 40–60°C during substitution to balance reactivity and minimize side reactions.
  • Cyclization: Add NaOH dropwise at 0–5°C to promote epoxide formation while suppressing hydrolysis .
    Validation: Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:4) and confirm product purity using 1^1H NMR (characteristic epoxy protons at δ 3.1–3.4 ppm) .

Advanced: How can computational methods optimize reaction conditions for synthesizing enantiomerically pure 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and enantioselectivity for chiral catalysts. For example:

  • Catalyst screening: Simulate interactions between chiral Lewis acids (e.g., Jacobsen’s catalyst) and the epoxide intermediate to identify stereochemical control pathways .
  • Solvent effects: Use COSMO-RS models to predict solvent polarity impacts on reaction kinetics and selectivity .
    Experimental validation: Pair computational predictions with asymmetric synthesis trials, analyzing enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Basic: What analytical techniques are critical for characterizing 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?

Methodological Answer:

  • NMR spectroscopy:
    • 1^1H NMR: Identify epoxy protons (δ 3.1–3.4 ppm) and tert-butyl group (δ 1.01 ppm, singlet) .
    • 13^{13}C NMR: Confirm oxirane carbons (δ 44–52 ppm) and cyclohexyl quaternary carbon (δ 32 ppm) .
  • Mass spectrometry (EI-MS): Look for molecular ion [M+^+] at m/z 268 (C15_{15}H26_{26}O3_3) and fragments at m/z 121 (tert-butylcyclohexyl fragment) .
  • IR spectroscopy: Epoxide ring C-O stretch at 840–880 cm1^{-1} .

Advanced: How do steric effects from the 4-tert-butylcyclohexyl group influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:
The bulky tert-butyl group induces steric hindrance, directing nucleophilic attack to the less hindered epoxy carbon. For example:

  • Kinetic studies: Compare reaction rates with linear vs. branched nucleophiles (e.g., NH3_3 vs. tert-butylamine) using stopped-flow spectroscopy.
  • DFT modeling: Calculate activation barriers for nucleophilic attack at both epoxy carbons; the tert-butyl group raises the barrier at the adjacent carbon by ~5 kcal/mol .
    Applications: Exploit this selectivity in synthesizing chiral intermediates for pharmaceuticals or polymers .

Basic: What precautions are necessary for handling and storing 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane?

Methodological Answer:

  • Storage: Keep in amber glass under inert gas (N2_2/Ar) at 2–8°C to prevent moisture-induced hydrolysis .
  • Handling: Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation (H319/H335 hazards) .
  • Incompatibilities: Avoid strong acids/bases, which catalyze epoxide ring-opening. Test stability in solvents (e.g., DMF vs. THF) via accelerated aging studies (40°C/75% RH for 7 days) .

Advanced: How can factorial design improve yield in multi-step syntheses involving this compound?

Methodological Answer:
A 2k^k factorial design evaluates factors like temperature, catalyst loading, and solvent polarity. For example:

  • Variables: Temperature (40°C vs. 60°C), catalyst (none vs. 5 mol% Ti(OiPr)4_4), solvent (toluene vs. DCM).
  • Response surface modeling: Optimize for maximum yield (≥85%) and minimal byproducts (≤5%). Use ANOVA to identify significant interactions (e.g., temperature × solvent) .
    Case study: A 23^3 design reduced reaction time by 30% while maintaining yield in a glycidyl ether synthesis .

Basic: How are cis/trans isomers of the 4-tert-butylcyclohexyl moiety resolved and analyzed?

Methodological Answer:

  • Chromatography: Use normal-phase HPLC (SiO2_2 column, hexane/ethyl acetate 95:5) to separate isomers. Retention times differ by ~2 minutes due to steric interactions .
  • Dynamic NMR: Analyze isomerization barriers by variable-temperature 1^1H NMR (ΔG^\ddagger ≈ 10–12 kcal/mol at 25°C) .
  • Crystallography: Single-crystal X-ray diffraction confirms chair conformation preferences (trans isomer dominates in solid state) .

Advanced: What role does this compound play in polymer chemistry, and how is its reactivity tuned for crosslinking applications?

Methodological Answer:
As a diepoxide, it crosslinks polyamines or anhydrides to form thermosetting resins. Key modifications include:

  • Co-monomer selection: Blend with bisphenol-A epoxies to adjust glass transition temperature (Tg_g) via DSC (Tg_g range: 80–120°C).
  • Curing kinetics: Monitor using rheometry (gel time: 20–40 min at 120°C with 1 wt% imidazole catalyst) .
    Advanced tuning: Introduce silane groups via post-functionalization to enhance adhesion to silica substrates .

Basic: What spectroscopic discrepancies might arise due to solvent effects, and how are they mitigated?

Methodological Answer:

  • NMR shifts: Polar solvents (DMSO) deshield epoxy protons (δ +0.2 ppm shift vs. CDCl3_3). Standardize solvent for reproducibility .
  • IR band broadening: Hydrogen-bonding solvents (MeOH) obscure epoxy C-O stretches. Use non-polar solvents (CCl4_4) for clarity .

Advanced: How are mechanistic pathways elucidated for acid-catalyzed ring-opening reactions of this epoxide?

Methodological Answer:

  • Isotopic labeling: Use 18^{18}O-labeled H2_2O to track nucleophilic attack via mass spectrometry (m/z +2 shift in diol product) .
  • Kinetic isotope effects (KIE): Compare kH_H/kD_D (~1.0 for SN2, ~2–3 for SN1) to distinguish mechanisms .
  • In situ IR: Monitor epoxy ring vibration (840 cm1^{-1}) decay under acidic conditions to derive rate constants .

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